3-(4-Aminophenyl)butanamide
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Overview
Description
3-(4-Aminophenyl)butanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of butanamide, featuring an amino group attached to a phenyl ring, which is further connected to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)butanamide can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, 4-nitrophenylbutanamide can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Another method involves the reductive amination of 4-aminobenzaldehyde with butanamide. This reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in a solvent like methanol under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce nitro compounds to amines efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 4-nitrophenylbutanamide.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(4-Aminophenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)butanamide depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved vary depending on the enzyme or receptor being targeted .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)butanamide
- 3-(Methylamino)butanamide hydrochloride
- 2-Bromo-N-(2,4-dichlorophenyl)butanamide
- N-(2,5-Dimethylphenyl)butanamide
Uniqueness
3-(4-Aminophenyl)butanamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its amino group attached to the phenyl ring provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(4-aminophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSLSAHYZXDIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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